![molecular formula C12H15N3 B1279755 [3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]amine CAS No. 1185056-93-2](/img/structure/B1279755.png)
[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]amine
Overview
Description
“[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]amine” is a pyrazole-based ligand. Pyrazole-based ligands have been synthesized and evaluated for their catalytic properties in the oxidation reaction of catechol to o-quinone . These ligands provide one pyrazole sp2-nitrogen, one pyridine sp2-nitrogen, and one amine sp3-nitrogen, which were capable of coordinating to the metal .
Synthesis Analysis
The ligands were prepared via the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine . Four pyrazole-based ligands were successfully synthesized and characterized .Molecular Structure Analysis
The molecular structure of “[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]amine” was characterized by 1H-NMR and 13C-NMR .Chemical Reactions Analysis
The ligands were tested by varying the type of solvent, metal ion, anion in the metal salt, and ratios of ligands and metal salts . Excellent catalytic activities for the oxidation of catechol to o-quinone were obtained .Physical And Chemical Properties Analysis
The physical and chemical properties of “[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]amine” include a molecular weight of 288.22 .Scientific Research Applications
Antiviral and Antitumoral Activity
Compounds derived from the pyrazole scaffold, such as [3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]amine, have shown promising results in in vitro studies for their antiviral and antitumoral activities. The structural variations on the phenyl moiety of these compounds allow tuning of biological properties to target specific types of viral infections or cancerous cells .
Tubulin Polymerization Inhibition
The antitumoral activity of pyrazole derivatives has been linked to the inhibition of tubulin polymerization. This mechanism disrupts the microtubule structures within cell cytoskeletons, which is crucial for cell division, thereby providing a pathway for developing anticancer therapies .
Mechanism of Action
Target of Action
It’s worth noting that similar pyrazole-based compounds have been found to interact with various biological targets .
Mode of Action
Pyrazole-based compounds are known for their unique coordination with metal ions, which can be used as a precursor for the development of metalloenzymes .
Biochemical Pathways
Similar compounds have been shown to have catalytic properties in the oxidation reaction of catechol to o-quinone .
Result of Action
Similar compounds have shown potent in vitro antipromastigote activity .
Future Directions
The study demonstrated that the present ligands can be used as a model for further developments in catalytic processes relating to catecholase activity . This suggests that “[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]amine” and similar compounds could have potential applications in the field of catalysis.
properties
IUPAC Name |
[3-(3,5-dimethylpyrazol-1-yl)phenyl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-9-6-10(2)15(14-9)12-5-3-4-11(7-12)8-13/h3-7H,8,13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJVOENCSXHJOQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=CC(=C2)CN)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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